1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride
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Overview
Description
1-(Methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride is a chemical compound belonging to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride typically involves the reaction of isoindoline with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of a methoxymethyl intermediate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxymethyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of the isoindole ring.
Reduction: Amino derivatives of the isoindole.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoindole ring system. The methoxymethyl group may also play a role in modulating its activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
1-(Hydroxymethyl)-2,3-dihydro-1H-isoindole: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
1-(Chloromethyl)-2,3-dihydro-1H-isoindole: Contains a chloromethyl group, which may alter its reactivity and biological activity.
2,3-Dihydro-1H-isoindole: The parent compound without any substituents on the nitrogen atom.
Uniqueness: 1-(Methoxymethyl)-2,3-dihydro-1H-isoindole hydrochloride is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological properties. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
CAS No. |
2751620-67-2 |
---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
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